molecular formula C15H13Cl4N3O B12903835 Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- CAS No. 104667-94-9

Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-

Cat. No.: B12903835
CAS No.: 104667-94-9
M. Wt: 393.1 g/mol
InChI Key: JGCSGGCUMJTQTI-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone is an organic compound with the molecular formula C15H13Cl4N3O. It is a complex molecule that features a quinoline ring and a piperazine ring, both of which are substituted with chlorine atoms.

Preparation Methods

The synthesis of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with the replication and function of microbial and viral cells. In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone can be compared with other quinoline-based compounds, such as:

The uniqueness of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone lies in its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

104667-94-9

Molecular Formula

C15H13Cl4N3O

Molecular Weight

393.1 g/mol

IUPAC Name

2,2,2-trichloro-1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C15H13Cl4N3O/c16-10-1-2-11-12(9-10)20-4-3-13(11)21-5-7-22(8-6-21)14(23)15(17,18)19/h1-4,9H,5-8H2

InChI Key

JGCSGGCUMJTQTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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